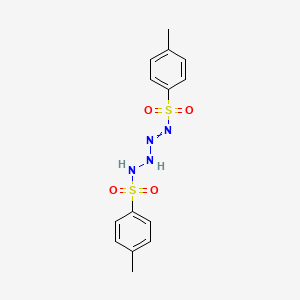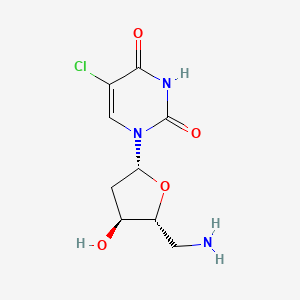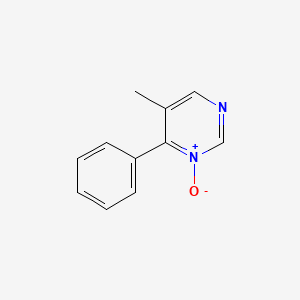
1,4-Bis(4-methylbenzene-1-sulfonyl)tetraaz-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(4-methylbenzene-1-sulfonyl)tetraaz-1-ene: is a chemical compound characterized by its unique structure, which includes two 4-methylbenzene-1-sulfonyl groups attached to a tetraaz-1-ene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-methylbenzene-1-sulfonyl)tetraaz-1-ene typically involves the reaction of 4-methylbenzenesulfonyl chloride with a tetraaz-1-ene precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(4-methylbenzene-1-sulfonyl)tetraaz-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The tetraaz-1-ene core can undergo redox reactions, altering its oxidation state.
Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Electrophilic Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic rings would yield nitro derivatives, while reduction of the tetraaz-1-ene core could produce various amine derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis(4-methylbenzene-1-sulfonyl)tetraaz-1-ene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(4-methylbenzene-1-sulfonyl)tetraaz-1-ene involves its interaction with molecular targets through its sulfonyl and tetraaz-1-ene groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethylbenzene: Shares the aromatic ring structure but lacks the sulfonyl and tetraaz-1-ene groups.
4-Methylbenzenesulfonyl Chloride: Contains the sulfonyl group but lacks the tetraaz-1-ene core.
Tetraaz-1-ene Derivatives: Compounds with similar tetraaz-1-ene cores but different substituents.
Uniqueness
1,4-Bis(4-methylbenzene-1-sulfonyl)tetraaz-1-ene is unique due to the combination of its sulfonyl and tetraaz-1-ene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
60803-17-0 |
|---|---|
Fórmula molecular |
C14H16N4O4S2 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
4-methyl-N-[[(4-methylphenyl)sulfonylamino]hydrazinylidene]benzenesulfonamide |
InChI |
InChI=1S/C14H16N4O4S2/c1-11-3-7-13(8-4-11)23(19,20)17-15-16-18-24(21,22)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,16,17)(H,15,18) |
Clave InChI |
DTTZPQXVVFPZBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NNN=NS(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[2-(Benzylsulfanyl)ethoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614329.png)



![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14614360.png)

![Methyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14614382.png)
![4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine](/img/structure/B14614388.png)
![2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614395.png)
